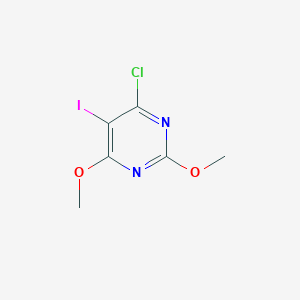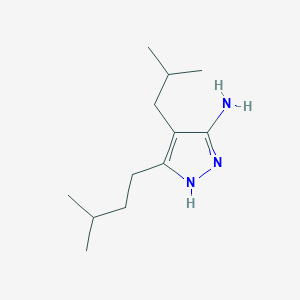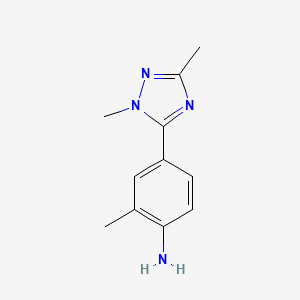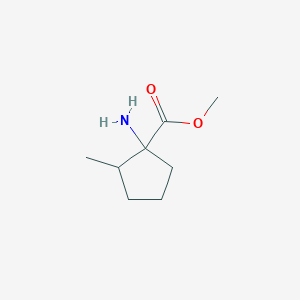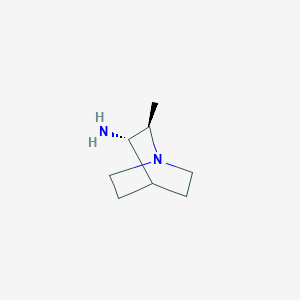
(2R,3S)-2-Methylquinuclidin-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R,3S)-2-Methylquinuclidin-3-amine is a chiral amine with a quinuclidine skeleton
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S)-2-Methylquinuclidin-3-amine typically involves the use of chiral starting materials or chiral catalysts to ensure the correct stereochemistry. One common method involves the reduction of a quinuclidine derivative using a chiral reducing agent. The reaction conditions often include low temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve the use of large-scale chiral resolution techniques or asymmetric synthesis. These methods are optimized for high yield and purity, often employing continuous flow reactors and automated systems to ensure consistency and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
(2R,3S)-2-Methylquinuclidin-3-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinuclidinone derivatives.
Reduction: Reduction reactions can further modify the quinuclidine ring, potentially leading to different stereoisomers.
Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the quinuclidine skeleton.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Conditions for substitution reactions often involve the use of strong bases or acids to facilitate the reaction.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinuclidinone derivatives, while reduction can produce various stereoisomers of quinuclidine.
Wissenschaftliche Forschungsanwendungen
(2R,3S)-2-Methylquinuclidin-3-amine has several applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: This compound can be used in the study of enzyme mechanisms and as a ligand in receptor binding studies.
Industry: In industrial settings, this compound can be used in the synthesis of agrochemicals and other specialty chemicals.
Wirkmechanismus
The mechanism of action of (2R,3S)-2-Methylquinuclidin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The quinuclidine skeleton allows for strong binding interactions, which can modulate the activity of these targets. The exact pathways involved depend on the specific application and target molecule.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Quinuclidine: The parent compound of (2R,3S)-2-Methylquinuclidin-3-amine, which lacks the chiral centers.
(2R,3R)-2-Methylquinuclidin-3-amine: A stereoisomer with different spatial arrangement of atoms.
(2S,3S)-2-Methylquinuclidin-3-amine: Another stereoisomer with distinct stereochemistry.
Uniqueness
This compound is unique due to its specific stereochemistry, which can impart different biological and chemical properties compared to its stereoisomers. This makes it valuable in applications where chirality plays a crucial role, such as in drug development and asymmetric synthesis.
Eigenschaften
Molekularformel |
C8H16N2 |
|---|---|
Molekulargewicht |
140.23 g/mol |
IUPAC-Name |
(2R,3S)-2-methyl-1-azabicyclo[2.2.2]octan-3-amine |
InChI |
InChI=1S/C8H16N2/c1-6-8(9)7-2-4-10(6)5-3-7/h6-8H,2-5,9H2,1H3/t6-,8-/m1/s1 |
InChI-Schlüssel |
NIBLFQFBAYHCQS-HTRCEHHLSA-N |
Isomerische SMILES |
C[C@@H]1[C@H](C2CCN1CC2)N |
Kanonische SMILES |
CC1C(C2CCN1CC2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





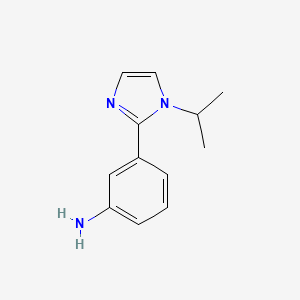
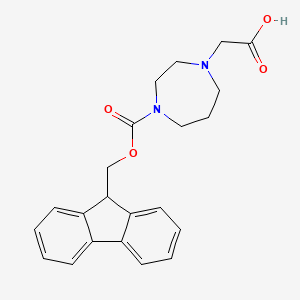
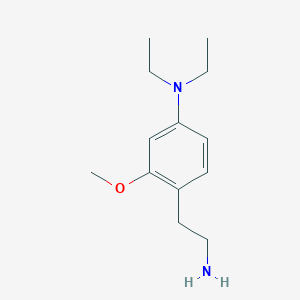
![2-[4-(Trifluoromethylthio)phenyl]ethanethiol](/img/structure/B13538059.png)

